(2,6-dichloro-4-{(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,6-dichloro-4-{(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid, also known as DTTA, is a synthetic compound that has been used in scientific research for various purposes. This compound has shown promising results in the fields of biochemistry and physiology, and its potential applications are still being explored.
Wirkmechanismus
(2,6-dichloro-4-{(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid works by inhibiting the activity of certain enzymes in the body, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in inflammation and cancer growth, so inhibiting their activity can have beneficial effects.
Biochemical and physiological effects:
(2,6-dichloro-4-{(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid has been shown to have various biochemical and physiological effects, including:
1. Inhibition of COX-2 and 5-LOX activity
2. Inhibition of cancer cell growth
3. Reduction of inflammation
4. Neuroprotection
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2,6-dichloro-4-{(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is that (2,6-dichloro-4-{(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid is a synthetic compound and may not accurately reflect the effects of natural compounds in the body.
Zukünftige Richtungen
1. Further research into the anti-cancer properties of (2,6-dichloro-4-{(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid, including its potential use in combination with other cancer treatments.
2. Investigation of the neuroprotective effects of (2,6-dichloro-4-{(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid and its potential use in treating neurodegenerative diseases.
3. Exploration of the potential use of (2,6-dichloro-4-{(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid in treating inflammatory diseases.
4. Development of more efficient and cost-effective synthesis methods for (2,6-dichloro-4-{(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid.
In conclusion, (2,6-dichloro-4-{(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid is a synthetic compound with promising applications in scientific research. Its potential uses in cancer research, anti-inflammatory research, and neuroprotection research make it a compound worth exploring further. However, more research is needed to fully understand its mechanisms of action and potential limitations.
Synthesemethoden
(2,6-dichloro-4-{(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid is synthesized by reacting 2,6-dichloro-4-hydroxyphenylacetic acid with thiazolidine-2,4-dione in the presence of a base. The resulting compound is then treated with an alkylating agent to form the final product.
Wissenschaftliche Forschungsanwendungen
(2,6-dichloro-4-{(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid has been used in various scientific research studies, including:
1. Cancer research: (2,6-dichloro-4-{(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo.
2. Anti-inflammatory research: (2,6-dichloro-4-{(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.
3. Neuroprotection research: (2,6-dichloro-4-{(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid has been shown to have neuroprotective properties, making it a potential treatment for neurodegenerative diseases such as Alzheimer's.
Eigenschaften
Molekularformel |
C15H11Cl2NO7S |
---|---|
Molekulargewicht |
420.2 g/mol |
IUPAC-Name |
2-[2,6-dichloro-4-[(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C15H11Cl2NO7S/c1-24-12(21)5-18-14(22)10(26-15(18)23)4-7-2-8(16)13(9(17)3-7)25-6-11(19)20/h2-4H,5-6H2,1H3,(H,19,20)/b10-4+ |
InChI-Schlüssel |
WEXFRTJWOAXQEE-ONNFQVAWSA-N |
Isomerische SMILES |
COC(=O)CN1C(=O)/C(=C\C2=CC(=C(C(=C2)Cl)OCC(=O)O)Cl)/SC1=O |
SMILES |
COC(=O)CN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)OCC(=O)O)Cl)SC1=O |
Kanonische SMILES |
COC(=O)CN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)OCC(=O)O)Cl)SC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.